Diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate is a complex organic compound with the molecular formula C14H25O6P. This compound is known for its unique structure, which includes a phosphoryl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate typically involves the reaction of pentanedioic acid derivatives with ethoxy(vinyl)phosphoryl reagents. One common method involves the use of palladium catalysts to achieve a quantitative cross-coupling of H-phosphonate diesters with vinyl halides under microwave irradiation . This reaction occurs with retention of configuration at the phosphorus center and in the vinyl moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar catalytic processes. The use of copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature is another efficient method . This method can be easily adapted to large-scale preparations, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphoric esters.
Reduction: Reduction reactions can convert the phosphoryl group to phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the vinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper catalysts, and various halides. Conditions often involve room temperature reactions or microwave irradiation to achieve high yields and retention of configuration .
Major Products Formed
Major products formed from these reactions include phosphonic acids, phosphoric esters, and phosphine oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of phosphorus-containing polymers and as a reagent in various organic reactions.
Biology: Studied for its potential use in biochemical pathways involving phosphorus compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants, adhesives, and anticorrosion agents.
Mechanism of Action
The mechanism of action of diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate involves its interaction with various molecular targets and pathways. The phosphoryl group can form strong interactions with metal ions, making it useful in binding and catalysis. The vinyl group allows for further functionalization and incorporation into larger molecular structures .
Comparison with Similar Compounds
Similar Compounds
Diethyl glutarate: A similar compound with a simpler structure, lacking the phosphoryl group.
Diethyl pentanedioate:
Uniqueness
Diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate is unique due to its combination of a phosphoryl group and a vinyl group, allowing for a wide range of chemical reactions and applications. This combination makes it more versatile compared to simpler esters like diethyl glutarate or diethyl pentanedioate .
Properties
Molecular Formula |
C14H25O6P |
---|---|
Molecular Weight |
320.32 g/mol |
IUPAC Name |
diethyl 2-[[ethenyl(ethoxy)phosphoryl]methyl]pentanedioate |
InChI |
InChI=1S/C14H25O6P/c1-5-18-13(15)10-9-12(14(16)19-6-2)11-21(17,8-4)20-7-3/h8,12H,4-7,9-11H2,1-3H3 |
InChI Key |
GXKAQAHOLAWBIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(CP(=O)(C=C)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.